molecular formula C13H18BN3O2S B6342343 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1312942-11-2

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342343
CAS RN: 1312942-11-2
M. Wt: 291.2 g/mol
InChI Key: BTWZQAYDKDXNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester (abbreviated as MTBP) is a novel boronic acid pinacol ester (BAPE) with a wide range of applications in organic synthesis and medicinal chemistry. MTBP has been used as a ligand in palladium-catalyzed cross-coupling reactions, as a catalyst in the synthesis of polymeric nanomaterials, and as a reagent in the synthesis of biologically active molecules. In addition, MTBP has been extensively studied for its potential to act as a drug target, as well as its ability to modulate a variety of biochemical and physiological processes.

Scientific Research Applications

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been widely studied for its potential applications in medicinal chemistry and organic synthesis. Its ability to act as a ligand in palladium-catalyzed cross-coupling reactions has been extensively studied, and its use as a catalyst in the synthesis of polymeric nanomaterials has been explored. Additionally, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its ability to modulate a variety of biochemical and physiological processes.

Mechanism of Action

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is known to act as a ligand in palladium-catalyzed cross-coupling reactions, and it is believed that this is due to its ability to bind to the palladium catalyst and facilitate the formation of a palladium-carbon bond. In addition, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is known to act as a catalyst in the synthesis of polymeric nanomaterials, and it is believed that this is due to its ability to bind to the substrate and facilitate the formation of a covalent bond between the substrate and the nanomaterial. Finally, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is known to modulate a variety of biochemical and physiological processes, and it is believed that this is due to its ability to interact with various proteins and enzymes in the body.
Biochemical and Physiological Effects
2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to modulate a variety of biochemical and physiological processes. In particular, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to modulate the activity of several enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids. Additionally, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to modulate the activity of several ion channels, which can affect the flow of ions across the cell membrane. Finally, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to modulate the activity of several receptors, which can affect the binding of hormones and other signaling molecules.

Advantages and Limitations for Lab Experiments

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in a wide range of conditions. Additionally, it is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory settings. However, 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester also has some limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, its low melting point can make it difficult to work with in some laboratory settings.

Future Directions

Future research on 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester could focus on further exploring its applications in organic synthesis and medicinal chemistry. In particular, further research could explore the use of 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester as a ligand in palladium-catalyzed cross-coupling reactions, as a catalyst in the synthesis of polymeric nanomaterials, and as a reagent in the synthesis of biologically active molecules. Additionally, further research could explore the potential of 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester to modulate a variety of biochemical and physiological processes. Finally, further research could explore the potential of 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester to act as a drug target.

Synthesis Methods

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is the reaction of 2-methylimidazole with 4-chlorothiophenol in the presence of a palladium catalyst and a base such as sodium carbonate. This reaction produces 2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in yields of up to 95%. Other methods of synthesis include the reaction of 2-methylimidazole with thiophenol in the presence of a base, the reaction of 2-methylimidazole with 4-chlorobenzonitrile in the presence of a palladium catalyst, and the reaction of 2-methylimidazole with thiophenol in the presence of a palladium catalyst.

properties

IUPAC Name

2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2S/c1-9-15-6-7-17(9)11-16-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWZQAYDKDXNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester

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